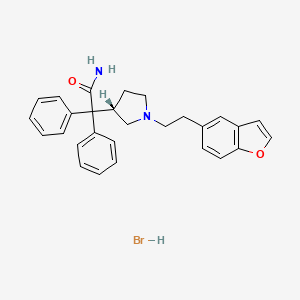

2,3-Dehydro Darifenacin Hydrobromide

Description

Significance of Related Substances in Active Pharmaceutical Ingredients (APIs)

In the manufacturing of pharmaceuticals, the purity of the active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. contractpharma.com Impurities, which are unwanted chemical substances, can arise during the manufacturing process or through degradation over time. gmpinsiders.comtentamus-pharma.co.uk These substances offer no therapeutic benefit and can, in some cases, pose health risks if they exceed acceptable levels. jpionline.org

Related substances are compounds that are structurally similar to the API. tentamus-pharma.co.ukmtc-usa.com They can be by-products from the synthesis, starting materials that did not fully react, intermediates, or products of degradation. tentamus-pharma.co.ukmtc-usa.com The presence and quantity of these related substances are critical quality attributes of an API, as they can potentially impact the drug's effectiveness and safety. contractpharma.com Therefore, rigorous analysis and control of these impurities are essential components of pharmaceutical quality control. tentamus-pharma.co.uk

Regulatory Frameworks for Impurity Control in Pharmaceutical Development (e.g., ICH Guidelines)

To ensure the quality and safety of pharmaceutical products, stringent regulatory frameworks have been established globally. ijpras.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a comprehensive set of guidelines that are widely adopted by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ich.orgeuropa.eu

Key ICH guidelines governing the control of impurities include:

ICH Q3A(R2): This guideline focuses on the identification, qualification, and control of impurities in new drug substances produced by chemical synthesis. gmpinsiders.comjpionline.org It sets thresholds for reporting, identifying, and qualifying impurities. jpionline.org

ICH Q3B(R2): This guideline addresses impurities in new drug products, covering degradation products that may form during manufacturing and storage. gmpinsiders.comslideshare.net

ICH Q3D(R2): This guideline establishes a risk-based approach to control elemental impurities in drug products. researchgate.neta3p.orgich.org

ICH M7: This guideline specifically deals with the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orgeuropa.eu

These guidelines mandate that any impurity present above a certain threshold (typically 0.10%) must be identified and characterized. jpionline.orgresearchgate.net Analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are employed to detect, quantify, and identify these impurities. gmpinsiders.comtentamus-pharma.co.uk

Role of 2,3-Dehydro Darifenacin (B195073) Hydrobromide as a Process-Related and/or Degradation Impurity of Darifenacin Hydrobromide

Darifenacin hydrobromide is the active ingredient in medications used to treat overactive bladder. researchgate.netnih.gov Like any synthetically produced API, darifenacin hydrobromide can contain impurities that are either related to the manufacturing process or result from degradation. google.com

2,3-Dehydro Darifenacin Hydrobromide , also known as Darifenacin Dehydro Impurity or Oxidized Darifenacin, is a recognized impurity of Darifenacin Hydrobromide. google.comclearsynth.com Research has shown that Darifenacin is susceptible to oxidative degradation. researchgate.netrsc.orgnih.gov Forced degradation studies, which subject the drug substance to harsh conditions like oxidation, have been instrumental in identifying this impurity. researchgate.netrsc.orgnih.gov

This specific impurity is characterized by the presence of a double bond in the dihydrobenzofuran ring of the darifenacin molecule. It is considered both a process-related impurity, potentially formed during synthesis, and a degradation product that can arise from oxidation. researchgate.netgoogle.comnih.gov The structural similarity between this compound and the parent API makes its separation and control a critical aspect of the manufacturing process to ensure the final product's purity. google.com

Table 1: Chemical Information for this compound

| Identifier | Value |

|---|---|

| Chemical Name | Darifenacin Dehydro Impurity clearsynth.com |

| Synonyms | This compound; Darifenacin Hydrobromide Oxidized Impurity clearsynth.com |

| CAS Number | 943034-52-4 clearsynth.com |

| Molecular Formula | C₂₈H₂₉BrN₂O₂ clearsynth.com |

| Molecular Weight | 505.45 g/mol clearsynth.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKYUWQSYFUAIX-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Mechanistic Considerations of Formation

Overview of Darifenacin (B195073) Hydrobromide Synthetic Methodologies Leading to Impurity Generation

The synthesis of Darifenacin Hydrobromide has been approached through several routes, with many centering on the coupling of two key intermediates. A frequently cited method involves the condensation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) with (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine. newdrugapprovals.orggoogle.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724). google.com

Alternative strategies have also been developed. One such process involves reacting 3-(S)-(+)-(l-carbamoyl-l,l-diphenylmethyl)pyrrolidine tartrate with an ethyldihydrobenzofuran derivative in a mixed solvent system, which can include water and various organic solvents, followed by the addition of hydrobromic acid. google.com Other routes may start from different precursors, such as condensing 5-chloroacetyl-2,3-dihydrobenzofuran with the pyrrolidine (B122466) intermediate, followed by a hydrogenation step. newdrugapprovals.org

Regardless of the specific route, the final product is often subjected to purification steps, such as column chromatography or crystallization from various solvents like acetone (B3395972) or butanol, to isolate the pure Darifenacin Hydrobromide. newdrugapprovals.orggoogle.com However, side reactions, unreacted starting materials, and the inherent reactivity of the intermediates under specific process conditions can lead to the generation of a profile of related substance impurities. google.comgoogle.com

Investigation of Reaction By-products and Related Substance Profiles in Darifenacin Synthesis

During the process development and large-scale synthesis of Darifenacin, several process-related impurities and degradation products have been detected, isolated, and characterized. rasayanjournal.co.in High-performance liquid chromatography (HPLC) analysis of laboratory batches has revealed multiple by-product peaks, with concentrations sometimes ranging from 0.06% to 0.20%. researchgate.net

Forced degradation studies have shown that while Darifenacin is stable under various stress conditions like acid, base, heat, and light, it is particularly susceptible to oxidative degradation. researchgate.netrsc.org The investigation into these by-products is critical for process optimization and control.

A comprehensive study identified and characterized several key impurities using techniques such as LC-MS, IR, and NMR. rasayanjournal.co.inmanusaktteva.com These include dimers, the R-isomer of Darifenacin, and products arising from the hydrolysis or modification of the core structure. researchgate.net

Table 1: Major Identified Impurities in Darifenacin Hydrobromide Synthesis

| Impurity Name | Common Name/Type | Method of Identification | Reference |

| 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide | 2,3-Dehydro Darifenacin (Imp-B) / Oxidized Impurity | LC-MS/MSn | researchgate.netrsc.org |

| (3S)-N, N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide | Dimer-1 | HPLC, IR, NMR, Mass | researchgate.net |

| (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide | Dimer-2 | HPLC, IR, NMR, Mass | researchgate.net |

| (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | R-isomer | HPLC, IR, NMR, Mass | |

| (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetic acid | Darifenacin Acid | LCMS, IR, NMR | rasayanjournal.co.inresearchgate.net |

| (S)-3-Cyano-1-[2-(2,3-dihydro-benzofuran-5-yl)-ethyl]-pyrrolidine | Darifenacin Desnitrile | LCMS, IR, NMR | rasayanjournal.co.inresearchgate.net |

| 2-{1-[2-(4-Hydroxy-3-vinyl-phenyl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl acetamide | Vinyl Phenol (B47542) Impurity | LCMS, IR, NMR | rasayanjournal.co.inresearchgate.net |

| 2-(1-{2-[3-(2-sec-Butoxy-ethyl)-4-hydroxy-phenyl]-ethyl}-pyrrolidin-3-yl)-2,2-diphenyl-acetamide | Darifenacin Ether | LCMS, IR, NMR | rasayanjournal.co.inresearchgate.net |

| 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide | Darifenacin N-Oxide (Imp-C) | LC-MS/MSn | researchgate.netrsc.org |

Proposed Mechanisms for the Formation of 2,3-Dehydro Darifenacin Hydrobromide

The formation of this compound, also referred to as Oxidized Darifenacin or Impurity-B, involves the dehydrogenation of the dihydrobenzofuran ring system to form an aromatic benzofuran (B130515) ring. researchgate.netrsc.org This transformation is thermodynamically favorable due to the gain in aromatic stabilization.

Oxidation is a primary pathway for the degradation of Darifenacin. researchgate.netrsc.org The dihydrobenzofuran moiety is susceptible to oxidation, which can lead to the formation of the 2,3-dehydro derivative. This process can be catalyzed by trace metals, which may be present in reagents or from equipment, reacting with molecular oxygen to form more potent oxidizing agents. mdpi.com The presence of hydroperoxides, which can be impurities in various excipients or solvents, can also initiate radical chain reactions that lead to oxidation. mdpi.com Forced degradation studies confirm that Darifenacin is most susceptible to oxidative stress compared to other conditions, directly implicating oxidation in the formation of impurities like the N-oxide and the 2,3-dehydro compound. researchgate.netrsc.org

The conditions employed during synthesis significantly impact the impurity profile. For instance, prolonged reaction times during the condensation of the key intermediates can lead to an increase in the formation of impurities. google.com One study noted that reacting Darifenacin freebase with a high concentration of potassium hydroxide (B78521) in 2-butanol (B46777) at elevated temperatures for an extended period (60-80 hours) generated a crude product containing 10-20% of several impurities, which were then isolated. rasayanjournal.co.in While this study focused on generating impurities like the acid and vinyl phenol derivatives, it highlights how harsh basic conditions and high temperatures can promote side reactions. rasayanjournal.co.inresearchgate.net The choice of solvent is also critical; purification of the final product is often achieved by crystallization from specific solvents like acetone, butanol, or acetic acid, which helps remove structurally dissimilar impurities. newdrugapprovals.orggoogle.com

A plausible and significant mechanism for the formation of 2,3-Dehydro Darifenacin does not involve the dehydrogenation of the final Darifenacin molecule itself. Instead, it is believed to originate from an oxidized impurity present in one of the key starting materials. google.comgoogle.com

Specifically, the starting material 5-(2-chloroethyl)-2,3-dihydrobenzofuran (B1593254) can contain its oxidized counterpart, l-(benzofuran-5-yl)ethyl chloride, as an impurity. google.comgoogle.com This oxidized intermediate, which already possesses the aromatic benzofuran ring, can then react with the other key intermediate, (S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, under the standard condensation reaction conditions. google.com This side reaction directly produces 2,3-Dehydro Darifenacin as a by-product. Because this impurity is structurally very similar to Darifenacin, it can be difficult to separate using conventional purification methods, making control of the purity of the starting materials paramount. google.com

Degradation Profiling and Stability Studies

Assessment of 2,3-Dehydro Darifenacin (B195073) Hydrobromide Formation Under Forced Degradation Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to provoke degradation.

Hydrolytic degradation involves the reaction of a substance with water. Studies on Darifenacin Hydrobromide have shown that it is susceptible to degradation under acidic conditions, while it remains relatively stable in neutral and basic media. scirp.org

Significant degradation of Darifenacin has been observed under acidic hydrolysis. scirp.org One study performing mass spectrometric analysis on an acid-stressed sample of darifenacin identified several degradation products. researchgate.net Although 2,3-Dehydro Darifenacin Hydrobromide was not explicitly named, the potential for its formation through acid-catalyzed dehydration of the dihydrobenzofuran ring exists.

In contrast, no considerable degradation of Darifenacin Hydrobromide was observed under neutral and basic hydrolytic conditions. scirp.org Another study also confirmed the stability of the drug substance under aqueous and alkaline hydrolysis. rsc.org

Summary of Hydrolytic Degradation Findings

| Condition | Observation | Reference |

|---|---|---|

| Acidic Hydrolysis | Significant degradation observed. | scirp.orgresearchgate.net |

| Basic Hydrolysis | No considerable degradation observed. | scirp.orgrsc.org |

Oxidative degradation is a common pathway for drug decomposition, often involving reaction with atmospheric oxygen or oxidizing agents. Darifenacin Hydrobromide has been found to be particularly susceptible to oxidative stress. scirp.orgrsc.org

One of the major degradation products identified under oxidative conditions is the N-oxide of darifenacin. rsc.orgmiami.edu However, other oxidative degradation pathways are also possible. A study utilizing LC-MS/MS analysis identified an oxidized impurity (Imp-6) with a protonated molecular ion peak [M+H]⁺ at m/z 425.20. This mass corresponds to the dehydrogenated form of darifenacin, strongly suggesting the formation of 2,3-Dehydro Darifenacin. A plausible mechanism for its formation is the oxidation of the 2,3-dihydrobenzofuran (B1216630) ring.

A patent for a Darifenacin Hydrobromide composition substantially free of oxidized darifenacin also highlights the formation of an oxidized impurity, providing a general structure that could encompass the 2,3-dehydro derivative. google.com

Photolytic degradation refers to the degradation of a molecule caused by exposure to light. According to forced degradation studies, Darifenacin Hydrobromide is considered to be stable under photolytic conditions. rsc.org Exposure to light, as per the International Council for Harmonisation (ICH) guidelines, did not result in significant degradation of the drug substance. scirp.org

Thermal degradation is the breakdown of a molecule at elevated temperatures. Similar to its photolytic stability, Darifenacin Hydrobromide has demonstrated stability under thermal stress. rsc.org Studies have shown no significant degradation when the drug substance is subjected to heat. scirp.org

Kinetics and Thermodynamics of this compound Formation During Degradation

Detailed kinetic and thermodynamic studies specifically quantifying the rate and energy changes associated with the formation of this compound from Darifenacin Hydrobromide are not extensively available in the public domain.

To determine the kinetics and thermodynamics of this compound formation, specific analytical methods capable of quantifying this particular degradant over time under various stress conditions would be required. Such studies would involve calculating the rate of formation, the order of the reaction, and thermodynamic parameters such as enthalpy and entropy of activation.

Identification of Primary and Secondary Degradation Products Associated with Darifenacin Hydrobromide

Several studies have focused on the identification and characterization of process-related impurities and degradation products of Darifenacin Hydrobromide. These products can be classified as primary or secondary degradants depending on the degradation pathway.

Under oxidative stress, the primary degradation product is often reported to be Darifenacin N-oxide (2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide). rsc.orgmiami.edu

Another significant degradation product, particularly under oxidative conditions, is believed to be 2,3-Dehydro Darifenacin ((S)-2-[1-[2-(Benzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide). The formation of this compound involves the loss of two hydrogen atoms from the dihydrobenzofuran ring.

Under acidic conditions, hydrolysis can lead to the formation of other degradation products. One study using mass spectrometry after acid stress proposed a degradation pathway, though the specific structures were not definitively elucidated as 2,3-Dehydro Darifenacin. researchgate.net

Other identified impurities that could potentially be involved in or arise from degradation pathways include:

2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) rsc.org

2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B) , which is identical to 2,3-Dehydro Darifenacin. rsc.org

2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) rsc.org

The relationship between these impurities and whether they are primary or secondary degradation products in the context of 2,3-Dehydro Darifenacin formation would require further mechanistic studies. For instance, the formation of the N-oxide could be a parallel primary degradation pathway to the formation of the dehydro derivative, or one could potentially be a precursor to the other under specific conditions.

Advanced Analytical Methodologies for Characterization and Quantification

Development and Validation of Chromatographic Methods for Impurity Profiling

The development of robust and validated chromatographic methods is fundamental for the accurate profiling of impurities in drug substances like Darifenacin (B195073) Hydrobromide. These methods enable the separation, identification, and quantification of process-related impurities and degradation products, including 2,3-Dehydro Darifenacin Hydrobromide.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Darifenacin Hydrobromide and its related substances. Several studies have focused on developing stability-indicating HPLC methods capable of separating Darifenacin from its impurities. scirp.orgrsc.orgresearchgate.net

A typical Reversed-Phase HPLC (RP-HPLC) method involves a C18 column as the stationary phase. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgresearchgate.net The pH of the aqueous phase is a critical parameter that is optimized to achieve the best separation. For instance, a mobile phase of acetonitrile and a buffer at a pH of 3.0 has been utilized. researchgate.net The detection of the separated compounds is commonly performed using a UV detector at a specific wavelength, for example, 210 nm or 287 nm. researchgate.netnih.gov

Forced degradation studies are an integral part of HPLC method development to establish the stability-indicating nature of the assay. scirp.orgrsc.org Darifenacin has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal degradation. scirp.orgrsc.org Significant degradation has been observed under acidic hydrolysis and oxidative stress conditions, highlighting the importance of a method that can resolve these degradation products from the main drug peak. scirp.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful advancement over traditional HPLC, offering faster analysis times and improved resolution. mdpi.com A stability-indicating UPLC method has been developed for the quantitative determination of Darifenacin Hydrobromide and its related compounds. nih.govresearchgate.net This method utilizes a sub-2 µm particle column, such as an Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm), which allows for a higher flow rate and shorter run times. nih.govresearchgate.net

A key advantage of UPLC is its ability to separate a large number of impurities in a significantly reduced timeframe. One developed UPLC method successfully eluted Darifenacin and thirteen of its impurities within a 13-minute run time. nih.govresearchgate.net The development of such methods can be optimized using Design of Experiments (DoE), a systematic approach to determine the optimal chromatographic conditions. nih.govresearchgate.net

Method Validation Parameters

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. scirp.orgresearchgate.net Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). scirp.org The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradants. scirp.org This is demonstrated by the separation of the main drug peak from all potential impurities. scirp.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net For Darifenacin Hydrobromide, linearity has been established in ranges such as 10-100 µg/mL. researchgate.net Regression analysis is used to determine the correlation coefficient (r²), which should ideally be close to 0.999. researchgate.net

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. ikev.org It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net The relative standard deviation (RSD) is calculated, and for precision, it is expected to be low. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined by recovery studies, where a known amount of the impurity is spiked into the sample. gavinpublishers.com For impurities, accuracy is assessed by spiking known amounts into the drug substance. gavinpublishers.com Recovery values are typically expected to be within a certain percentage of the theoretical value. researchgate.net

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified. ikev.org The LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. gavinpublishers.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ikev.org This provides an indication of its reliability during normal usage. researchgate.net

The table below summarizes typical validation parameters for an HPLC method for Darifenacin Hydrobromide:

| Validation Parameter | Typical Value/Range |

| Linearity Range | 10-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.50% - 100.90% |

| Intra-day Precision (%RSD) | < 1% |

| Inter-day Precision (%RSD) | < 2% |

| Limit of Detection (LOD) | ~0.31 µg/mL |

| Limit of Quantification (LOQ) | ~0.61 µg/mL |

This table presents illustrative data and actual values may vary depending on the specific method and laboratory.

Chromatographic Separation Strategies for Resolution from Darifenacin and Other Related Substances

Achieving adequate resolution between Darifenacin and its impurities, including this compound, is a primary goal of chromatographic method development. wjpr.net The chemical similarity between an API and its impurities often presents a separation challenge.

Strategies to achieve optimal resolution include:

Optimization of Mobile Phase Composition: Varying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact the retention times and separation of compounds. researchgate.net

pH Adjustment of the Mobile Phase: The pH of the mobile phase affects the ionization state of the analytes, which in turn influences their retention on a reversed-phase column. nih.gov Fine-tuning the pH is often critical for separating closely eluting peaks.

Choice of Stationary Phase: While C18 columns are widely used, other stationary phases with different selectivities can be explored if adequate separation is not achieved. researchgate.net

Gradient Elution: In cases where a single mobile phase composition (isocratic elution) does not provide sufficient separation for all impurities, a gradient elution program, where the mobile phase composition is changed over time, can be employed. researchgate.net

Application of Hyphenated Mass Spectrometry Techniques for Enhanced Detection

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities. The combination of liquid chromatography with mass spectrometry has proven to be invaluable for the analysis of pharmaceutical impurities.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique used for the identification and quantification of trace-level impurities. rsc.orgresearchgate.netnih.gov

In this technique, the eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. ESI generates charged droplets, and as the solvent evaporates, charged analyte ions are released into the gas phase. These ions are then guided into the mass analyzer.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical setup, the first mass analyzer selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. This process provides structural information about the analyte and enhances the specificity of detection. rsc.org

LC-MS/MS has been successfully used to identify and characterize process impurities and degradation products of Darifenacin Hydrobromide. rsc.orgresearchgate.net The high sensitivity of this technique makes it particularly suitable for the analysis of trace impurities that may be present at very low levels in the drug substance. nih.gov

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural analysis of pharmaceutical impurities. In the analysis of this compound, electrospray ionization (ESI) is a commonly employed technique, which allows for the gentle ionization of the molecule, preserving the molecular ion for subsequent fragmentation analysis (MS/MS or MSn). rsc.org

The fragmentation of the protonated molecule of this compound provides valuable structural information. While specific fragmentation data for this exact compound is not extensively published, analysis of the parent compound, Darifenacin, and its other degradation products allows for a predictive understanding of its fragmentation pathways. For instance, studies on Darifenacin reveal characteristic cleavages that are also expected to be prominent in the mass spectrum of its 2,3-dehydro analogue. researchgate.netresearchgate.net

A plausible fragmentation pattern would involve the initial protonation of the molecule. Key fragmentation pathways would likely include the cleavage of the bond between the pyrrolidine (B122466) ring and the ethyl-benzofuran moiety, as well as the fragmentation of the diphenylacetamide group. The presence of the dehydro form, with a double bond in the dihydrobenzofuran ring, would influence the stability of certain fragment ions, potentially leading to a unique fragmentation signature compared to the parent drug.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Description | Predicted m/z |

| Protonated Molecular Ion [M+H]⁺ | 425.2 |

| Loss of the diphenylacetamide moiety | Varies |

| Cleavage at the pyrrolidine ring | Varies |

| Ions related to the benzofuran (B130515) moiety | Varies |

Note: The exact m/z values would require experimental verification.

Utilization of Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to the unambiguous confirmation of the chemical structure of pharmaceutical compounds and their impurities. rsc.orgresearchgate.net

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the diphenyl groups and the benzofuran moiety. The introduction of a double bond in the 2,3-position of the dihydrobenzofuran ring would result in vinylic proton signals, which would be absent in the spectrum of Darifenacin. The chemical shifts and coupling constants of the protons on the pyrrolidine ring and the ethyl linker would also provide crucial conformational information.

¹³C NMR: The carbon-13 NMR spectrum would corroborate the ¹H NMR data, showing characteristic signals for the carbonyl carbon of the amide, the quaternary carbon attached to the two phenyl rings, and the carbons of the aromatic systems. The key difference compared to Darifenacin would be the presence of two sp² hybridized carbon signals corresponding to the double bond in the furan (B31954) ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Diphenyl) | 7.0 - 7.5 | 125 - 145 |

| Aromatic Protons (Benzofuran) | 6.8 - 7.8 | 110 - 160 |

| Vinylic Protons (Dehydrofuran) | 6.0 - 7.0 | 100 - 150 |

| Pyrrolidine Protons | 2.0 - 4.0 | 25 - 60 |

| Ethyl Linker Protons | 2.5 - 3.5 | 30 - 60 |

| Amide Proton | 5.0 - 8.0 | - |

| Carbonyl Carbon | - | 170 - 180 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would display absorption bands typical for its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=C Stretch (Aromatic/Vinylic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1350 |

| C-O Stretch (Ether) | 1000 - 1300 |

The presence of the C=C stretching vibration from the dehydrofuran ring would be a key feature to distinguish it from Darifenacin. rsc.orgresearchgate.net

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of the synthesized or isolated impurity, which for this compound is C₂₈H₂₈N₂O₂·HBr. The experimentally determined percentages of C, H, N, and O should align with the calculated values for the proposed structure. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₂₈H₂₉BrN₂O₂)

| Element | Percentage (%) |

| Carbon (C) | 66.54 |

| Hydrogen (H) | 5.78 |

| Bromine (Br) | 15.81 |

| Nitrogen (N) | 5.54 |

| Oxygen (O) | 6.33 |

Note: The molecular formula used for calculation is based on the hydrobromide salt.

Structural Elucidation and Characterization of 2,3 Dehydro Darifenacin Hydrobromide

Definitive Structural Assignment through Spectroscopic and Spectrometric Data Interpretation

The definitive structural assignment of 2,3-Dehydro Darifenacin (B195073) Hydrobromide relies on a comprehensive analysis of data from various spectroscopic and spectrometric techniques. While detailed spectral data for this specific impurity is not extensively published in publicly available literature, its structure can be inferred from the analysis of related compounds and intermediates.

One closely related compound is "Darifenacin 2,3-Dehydro Bromo Impurity," chemically identified as 5-(2-Bromoethyl)benzofuran. alentris.org This compound is likely a precursor or a related impurity formed during the synthesis of Darifenacin. The characterization of this and other impurities provides a framework for understanding the structural features of 2,3-Dehydro Darifenacin Hydrobromide.

Techniques such as High-Performance Liquid Chromatography (HPLC) are initially employed to isolate the impurity. researchgate.net Subsequent characterization would involve:

Mass Spectrometry (MS): LC-MS/MS analysis is a powerful tool for determining the molecular weight and fragmentation pattern of impurities. researchgate.netrsc.org For this compound, the expected molecular ion peak would correspond to a loss of two hydrogen atoms from the dihydrobenzofuran ring of Darifenacin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the precise arrangement of atoms. wjpr.net In the case of this compound, the NMR spectra would show characteristic shifts in the signals corresponding to the protons and carbons in the now unsaturated benzofuran (B130515) ring, compared to the parent drug, Darifenacin Hydrobromide.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. wjpr.netresearchgate.net The IR spectrum of this compound would be expected to show changes in the region corresponding to the C-O-C stretching and aromatic C-H vibrations of the benzofuran ring system compared to the dihydrobenzofuran moiety in Darifenacin.

While specific data for this compound is scarce, the general approach to impurity characterization in Darifenacin synthesis is well-documented. researchgate.net

Comparative Structural Analysis with Darifenacin Hydrobromide and other Identified Related Substances

A comparative analysis of this compound with the active pharmaceutical ingredient (API), Darifenacin Hydrobromide, and other known impurities is essential for understanding its formation and potential impact.

The key structural difference between Darifenacin and its 2,3-dehydro variant lies in the saturation of the furan (B31954) ring attached to the benzene (B151609) ring. In Darifenacin, this is a 2,3-dihydrobenzofuran (B1216630) moiety, whereas in the impurity, it is a benzofuran ring, indicating a double bond between the 2nd and 3rd positions.

Other identified impurities in Darifenacin Hydrobromide synthesis include dimer impurities and various process-related impurities, which have been characterized using techniques like LC-MS/TOF, NMR, and IR. researchgate.netwjpr.net

Below is a comparative table of Darifenacin Hydrobromide and some of its related substances.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Darifenacin Hydrobromide | C₂₈H₃₁BrN₂O₂ | 507.47 | (S)-enantiomer with a 2,3-dihydrobenzofuran moiety |

| This compound (Predicted) | C₂₈H₂₉BrN₂O₂ | 505.45 | Benzofuran moiety (unsaturated) |

| Darifenacin 2,3-Dehydro Bromo Impurity (5-(2-Bromoethyl)benzofuran) | C₁₀H₉BrO | 225.08 | Benzofuran with a bromoethyl side chain; likely an intermediate |

| Darifenacin Dimer-1 | C₃₈H₄₀N₂O₃ | 572.74 | Dimeric structure formed during synthesis |

| Darifenacin Dimer-2 | C₃₈H₄₀N₂O₃ | 572.74 | Isomeric dimeric structure |

| (R)-Darifenacin Hydrobromide | C₂₈H₃₁BrN₂O₂ | 507.47 | (R)-enantiomer of Darifenacin |

Data for this compound is predicted based on its chemical structure.

This comparative analysis highlights the diversity of related substances that can arise during the manufacturing process of Darifenacin Hydrobromide.

Establishing Reference Standards for Analytical Development and Quality Control

The establishment of well-characterized reference standards for impurities is a critical requirement for the analytical development and quality control of any pharmaceutical product. google.com Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present above a certain threshold. researchgate.net

For this compound, a reference standard would be essential for:

Method Development and Validation: A purified and characterized standard is necessary for developing and validating analytical methods, such as HPLC, to accurately detect and quantify this impurity in batches of Darifenacin Hydrobromide.

Quality Control: Routine quality control testing of the API and finished drug product relies on comparison with a known reference standard to ensure that the level of the impurity remains within acceptable limits.

Stability Studies: Reference standards are used to monitor the formation of degradation products, including this compound, during stability studies of the drug substance and product.

The synthesis and isolation of a sufficient quantity of the impurity are the first steps in establishing a reference standard. This is followed by comprehensive characterization using spectroscopic and spectrometric techniques to confirm its identity and purity. The establishment of such standards ensures the consistent quality and safety of Darifenacin Hydrobromide.

Control Strategies and Process Optimization for Impurity Management

Strategies for Minimizing 2,3-Dehydro Darifenacin (B195073) Hydrobromide Formation in Industrial Synthesis

The formation of 2,3-Dehydro Darifenacin Hydrobromide, an unsaturated impurity, is intrinsically linked to the chemical synthesis pathway of Darifenacin Hydrobromide. The dihydrobenzofuran moiety of the darifenacin molecule is susceptible to dehydrogenation under certain process conditions. Key strategies to minimize its formation revolve around the meticulous control of reaction parameters and the selection of appropriate reagents.

Key Control Strategies:

Temperature and Reaction Time Optimization: Excursions to high temperatures and prolonged reaction times can promote the dehydrogenation of the dihydrobenzofuran ring. Therefore, establishing strict controls on these parameters is crucial. Process development studies aim to identify the optimal temperature and duration that favor the desired reaction while minimizing the formation of the dehydro impurity.

Control of Oxidizing Agents and Catalysts: The presence of residual oxidizing agents or certain metal catalysts can facilitate the dehydrogenation process. Careful selection and control of these materials, along with ensuring their removal in subsequent steps, are vital.

Atmospheric Control: Conducting reactions under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative degradation pathways that may lead to the formation of unsaturated impurities.

pH Control: The stability of the dihydrobenzofuran ring can be pH-dependent. Maintaining the reaction mixture within a specific pH range can help suppress the formation of this compound.

Forced degradation studies are instrumental in understanding the conditions that lead to the formation of this compound. rsc.orgresearchgate.netnih.govresearchgate.net By subjecting Darifenacin Hydrobromide to various stress conditions (acidic, basic, oxidative, photolytic, and thermal), potential degradation pathways are elucidated, providing valuable insights for process optimization. rsc.orgresearchgate.netnih.govresearchgate.net For instance, studies have shown that darifenacin is susceptible to oxidative degradation, which could be a potential pathway for the formation of the dehydro impurity. rsc.orgresearchgate.net

Process Analytical Technology (PAT) Applications for In-Process Monitoring of Impurity Levels

Process Analytical Technology (PAT) plays a pivotal role in the modern pharmaceutical industry by enabling real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs). nih.govdissolutiontech.com The in-process monitoring of this compound levels allows for timely interventions to prevent batch failures and ensure consistent product quality.

Spectroscopic techniques are particularly well-suited for in-line or at-line monitoring of impurity levels.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can be used to monitor the concentration of various components in a reaction mixture in real-time. By developing a chemometric model that correlates the NIR spectra with the concentration of this compound, it is possible to track its formation during the synthesis.

Raman Spectroscopy: Similar to NIR, Raman spectroscopy is another powerful tool for real-time process monitoring. It can provide information about the molecular vibrations and can be used to quantify the levels of specific impurities.

In-line High-Performance Liquid Chromatography (HPLC): While traditionally an offline technique, advancements in technology have made in-line HPLC a viable option for real-time monitoring of reaction progress and impurity formation. This provides more direct and specific measurements compared to spectroscopic methods.

The implementation of PAT for impurity monitoring is a key component of a Quality by Design (QbD) approach to pharmaceutical manufacturing. nih.gov It allows for a deeper process understanding and facilitates the development of robust control strategies.

Development of Purification Methods for Darifenacin Hydrobromide to Reduce this compound Content

Even with optimized synthesis conditions, the formation of this compound may not be completely avoided. Therefore, robust purification methods are essential to reduce its content to acceptable levels in the final API.

Crystallization is a primary method for the purification of Darifenacin Hydrobromide and the removal of impurities. google.comnewdrugapprovals.org The principle behind this technique is the difference in solubility between the desired compound and the impurity in a given solvent system.

Solvent Selection: The choice of solvent is critical for effective purification. A suitable solvent system will be one in which Darifenacin Hydrobromide has high solubility at elevated temperatures and low solubility at lower temperatures, while this compound either remains in solution or has a significantly different crystallization profile. Solvents such as acetone (B3395972), acetic acid, and various alcohols, or mixtures thereof, have been explored for the crystallization of Darifenacin Hydrobromide. google.comgoogle.com

Controlled Cooling and Seeding: The cooling rate and the use of seed crystals can significantly impact the purity and crystal form of the final product. A controlled cooling profile can promote the selective crystallization of Darifenacin Hydrobromide, leaving the dehydro impurity in the mother liquor.

Recrystallization: Multiple crystallization steps may be necessary to achieve the desired purity. Each recrystallization step further reduces the level of impurities.

Chromatographic techniques , such as column chromatography, can also be employed for purification, particularly for removing impurities with similar solubility profiles to the main compound. google.com However, for large-scale industrial production, crystallization is often the more practical and economical choice.

Quality Control and Release Testing for Impurity Compliance

To ensure the final Darifenacin Hydrobromide API meets the stringent quality standards set by regulatory authorities like the International Council for Harmonisation (ICH), a comprehensive set of quality control tests are performed. ich.orgeuropa.eufda.gov The release testing protocol for Darifenacin Hydrobromide will include a specific test for related substances, which quantifies the levels of all known and unknown impurities, including this compound.

Analytical Methods for Impurity Detection and Quantification:

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, detection, and quantification of impurities in pharmaceutical products. researchgate.netresearchgate.netscirp.org A validated, stability-indicating HPLC method is crucial for ensuring that all potential impurities, including this compound, can be accurately measured.

A typical HPLC method for impurity profiling of Darifenacin Hydrobromide would involve:

Column: A reversed-phase column (e.g., C18 or C8) is commonly used.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection at a wavelength where both darifenacin and its impurities have significant absorbance.

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. researchgate.netajper.com The validation process ensures that the method is suitable for its intended purpose of quantifying impurities at the required levels.

Acceptance Criteria for Impurities:

The ICH guidelines provide thresholds for reporting, identification, and qualification of impurities in new drug substances. europa.eu The acceptance criteria for this compound in the final Darifenacin Hydrobromide API will be set based on these guidelines and toxicological data. The limit for a specified, identified impurity is typically in the range of 0.10% to 0.15%.

Future Research Directions and Advanced Methodological Applications

Exploration of Chemoinformatic and Computational Approaches for Predicting Impurity Pathways

The prediction of degradation and impurity formation is shifting from being a purely experimental endeavor to one augmented by powerful computational tools. nih.gov The use of in silico or computational models offers a proactive approach to understanding how impurities like 2,3-Dehydro Darifenacin (B195073) Hydrobromide might form.

Current Landscape and Future Potential:

Predictive Software: Applications like Zeneth are already capable of predicting degradation products for small molecule APIs. nih.gov A benchmarking study revealed that as the software's knowledge base grew, its ability to correctly predict observed degradants increased from 31% to 54%. nih.gov Future work will focus on refining these knowledge bases to cover a wider range of reaction types, including those currently underrepresented like electrocyclic reactions and specific N-dealkylations, which could be relevant to the formation pathways of darifenacin impurities. nih.gov

AI and Data Mining: Artificial intelligence (AI) and data mining of large chemical reaction databases (like Reaxys®) are emerging as powerful tools for impurity prediction. chemrxiv.orgresearchgate.net Automated, interpretable workflows can analyze potential reactions between functional groups within a reaction environment to forecast possible impurities. chemrxiv.orgresearchgate.net AI-driven systems can analyze chemical reactions with high accuracy, identifying impurity structures and their formation pathways in minutes—a task that traditionally required extensive manual analysis. chemical.ai Future research will likely see the integration of these AI tools, such as the one developed for predicting impurities in paracetamol synthesis, to provide a comprehensive a priori prediction of potential by-products in darifenacin synthesis. openreview.net

Mechanism-Based Prediction: The ICH M7 guideline for mutagenic impurities has spurred the use of two complementary computational toxicology methods: an expert rule-based approach and a statistical algorithm. daneshyari.comnih.gov These in silico tools are crucial for assessing the potential risks of impurities early in development. immunocure.ustandfonline.com Future advancements will likely involve creating more sophisticated models that not only predict the formation of an impurity but also its potential toxicological profile, linking predictions to mechanistic pathways. acs.org

A summary of computational approaches is presented in the table below.

| Computational Approach | Description | Application to 2,3-Dehydro Darifenacin Hydrobromide | Future Direction |

| Knowledge-Based Systems (e.g., Zeneth) | Expert systems that use a curated database of chemical reactions to predict degradation products. nih.gov | Predicting potential degradation pathways leading to the formation of the impurity under various stress conditions. | Expanding the knowledge base to include more specific and complex reaction types relevant to darifenacin's structure. nih.gov |

| AI and Data Mining (e.g., ChemAIRS®) | Utilizes AI algorithms to mine vast chemical databases and predict impurity structures and formation routes with high accuracy. chemrxiv.orgchemical.ai | Rapidly identifying potential side reactions in the darifenacin synthesis process that could generate 2,3-Dehydro Darifenacin. | Integrating AI with real-time process monitoring to dynamically predict and control impurity formation. openreview.net |

| In Silico Toxicology (e.g., Derek, Sarah) | Employs statistical and rule-based models to predict the toxicological properties, such as mutagenicity, of chemical structures. immunocure.ustandfonline.com | Assessing the potential genotoxic risk of this compound without extensive biological testing. | Developing more advanced models that can predict a wider range of toxicological endpoints and provide deeper mechanistic insights. acs.org |

Development of Green Chemistry Principles for Reduced Impurity Generation

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint and enhance the sustainability of manufacturing processes. ispe.orgmdpi.com This approach, based on 12 core principles articulated by Paul Anastas and John Warner, focuses on reducing waste, using safer solvents, improving energy efficiency, and designing safer chemicals. instituteofsustainabilitystudies.compfizer.com

Strategies for Greener Darifenacin Synthesis:

Waste Reduction and Atom Economy: A primary goal of green chemistry is to prevent waste generation rather than treating it afterward. instituteofsustainabilitystudies.comyoutube.com This involves designing synthetic routes with high "atom economy," ensuring that a maximum amount of the starting materials is incorporated into the final product. jddhs.com Future research on darifenacin synthesis will likely focus on optimizing reaction pathways to minimize the formation of by-products like this compound, thereby reducing waste and improving efficiency.

Safer Solvents and Reagents: Traditional chemical syntheses often rely on hazardous organic solvents. jddhs.com Green chemistry promotes the use of safer alternatives like water, ethanol, or supercritical fluids, or even solvent-free reaction conditions. ispe.orgnih.gov For darifenacin, this could involve exploring new solvent systems or catalytic processes that are less hazardous and less prone to generating impurities. pfizer.comyoutube.com The use of catalysts over stoichiometric reagents is a key principle, as catalysts can enhance reaction selectivity and reduce waste. youtube.com

Energy Efficiency and Renewable Feedstocks: Minimizing energy consumption is another cornerstone of green chemistry. youtube.com Techniques like microwave-assisted synthesis can accelerate reactions and reduce energy use. jddhs.comsemanticscholar.org Furthermore, using renewable raw materials instead of depleting fossil fuels is a long-term goal for sustainable pharmaceutical production. mdpi.com

Advanced Analytical Techniques for Comprehensive Impurity Profiling at Ultra-Trace Levels

The accurate detection and quantification of impurities are essential for ensuring drug quality and regulatory compliance. biomedres.usresolvemass.ca As regulatory expectations for impurity control become more stringent, the need for highly sensitive and specific analytical methods grows.

Modern Techniques for Impurity Analysis:

Chromatographic and Hyphenated Methods: High-Performance Liquid Chromatography (HPLC) remains a foundational technique for impurity profiling due to its high sensitivity and accuracy. resolvemass.ca However, the coupling of liquid chromatography with mass spectrometry (LC-MS) has become indispensable for the structural elucidation of unknown impurities. biomedres.usresearchgate.net Techniques like LC-MS/MS provide detailed structural information, which was used to identify several process impurities and degradants of darifenacin hydrobromide. rsc.orgresearchgate.net Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers even faster and more efficient separations. biomedres.usnih.govnih.gov A stability-indicating UPLC method has been developed that can separate darifenacin from thirteen potential impurities in under 13 minutes. nih.gov

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of impurity structures, often used after isolation by techniques like preparative HPLC. rsc.orgbiomedres.uswisdomlib.org

Future research will focus on developing methods capable of detecting and identifying impurities at even lower, ultra-trace levels. This may involve the use of high-resolution mass spectrometry (HRMS) and advanced NMR techniques to characterize impurities that are present in minute quantities. nih.gov

| Analytical Technique | Principle | Application in Darifenacin Impurity Profiling |

| HPLC/UPLC | Separates components of a mixture based on their differential interactions with a stationary and mobile phase. biomedres.us | Widely used for the separation, detection, and quantification of darifenacin and its impurities, including 2,3-Dehydro Darifenacin. resolvemass.canih.gov |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capabilities of MS to identify and structurally characterize compounds. biomedres.us | Used to identify and elucidate the structures of process-related impurities and degradation products of darifenacin. researchgate.netrsc.org |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. biomedres.us | Used for the definitive structural confirmation of isolated impurities. rsc.orgwisdomlib.org |

| Forced Degradation Studies | Involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. dphen1.commedcraveonline.com | Helps in identifying potential degradants like 2,3-Dehydro Darifenacin and developing stability-indicating analytical methods. rsc.orgresearchgate.net |

Understanding the Long-Term Stability of this compound in Varied Matrices

The stability of an API and its impurities is not only relevant in the bulk drug substance but also within the final drug product, where interactions with excipients can occur. resolvemass.ca Understanding the long-term behavior of this compound in different formulations (matrices) is crucial for ensuring product quality throughout its shelf life.

Forced degradation studies are a key tool in this area, providing insights into the intrinsic stability of a drug molecule. dphen1.commedcraveonline.com Studies on darifenacin have shown it to be susceptible to oxidative degradation and hydrolysis under acidic and basic conditions, while remaining relatively stable under thermal and photolytic stress. rsc.orgresearchgate.net The degradation rate constants for darifenacin hydrobromide have been studied at various temperatures. researchgate.net

Future research will need to expand on these findings by:

Investigating Excipient Interactions: Systematically studying the long-term stability of this compound when mixed with common pharmaceutical excipients used in darifenacin formulations.

Simulating Real-World Conditions: Conducting stability studies in various packaging materials and under fluctuating environmental conditions to mimic real-world storage and transport.

Developing Predictive Stability Models: Using the data from these studies to build models that can predict the rate of formation of this compound in different formulations over time, aiding in the development of more robust drug products. Long-term studies, some extending up to two years, have evaluated the stability and efficacy of darifenacin itself in patient populations, providing a basis for understanding its behavior over extended periods. nih.gov

Q & A

Q. How can researchers optimize the synthesis yield of 2,3-Dehydro Darifenacin Hydrobromide while minimizing impurities?

Methodological Answer: The synthesis involves alkylation of pyrrolidine intermediates (e.g., compound VII) with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (VIII) in solvents like acetonitrile or cyclopentyl methyl ether (CPME) . Key steps include:

- Solvent Optimization : CPME improves reaction efficiency due to its high boiling point and dual role as reaction/extraction solvent, reducing solvent-switching steps and impurities .

- Purification : Post-reaction, crude darifenacin is purified via column chromatography or recrystallization (e.g., using diisopropylether or acetic acid/water mixtures) to achieve >99% purity. For hydrobromide salt formation, concentrated HBr in acetone or 2-butanol is used, yielding ~85% with minimal dimer impurities (<0.1%) .

Q. What analytical methods are recommended for quantifying Darifenacin Hydrobromide and its related compounds?

Methodological Answer: Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with Design of Experiments (DoE) is the gold standard:

- Column : C18 column (100 mm × 2.1 mm, 1.7 µm) with gradient elution (acetonitrile/0.1% phosphoric acid) .

- DoE Parameters : Optimize pH (2.5–3.5), flow rate (0.2–0.4 mL/min), and column temperature (25–40°C) to resolve darifenacin from impurities (e.g., dimer, 5-(2-bromoethyl)-2,3-dihydrobenzofuran) .

- Validation : Linearity (0.1–200 µg/mL, R² >0.999), precision (RSD <2%), and LOQ (0.05 µg/mL) ensure robustness .

Advanced Research Questions

Q. How can researchers address dimer impurity formation during Darifenacin Hydrobromide synthesis?

Methodological Answer: Dimer impurities (e.g., structure XII) arise from side reactions during alkylation. Mitigation strategies include:

- Controlled Reaction Conditions : Maintain temperatures <70°C during alkylation to prevent oligomerization .

- Recrystallization : Purify crude darifenacin using acetic acid/water (e.g., 10 g darifenacin in 15 g acetic acid, heated to 65–70°C, then cooled to 0–5°C) to reduce dimer content from 0.39% to <0.08% .

- Chromatographic Monitoring : Use HPLC with a C8 column (150 mm × 4.6 mm, 5 µm) and UV detection (210 nm) to track dimer levels during synthesis .

Q. What experimental approaches assess the M3 receptor selectivity and functional activity of Darifenacin Hydrobromide?

Methodological Answer:

- Radioligand Binding Assays : Measure affinity (pKi) using [³H]-N-methylscopolamine in CHO-K1 cells expressing human M3 receptors. Darifenacin shows M3 pKi = 8.9, with >50-fold selectivity over M1/M2 subtypes .

- Functional Antagonism : Test inhibition of carbachol-induced contractions in isolated rat bladder strips. Darifenacin (1–100 nM) shifts agonist concentration-response curves non-parallelly, confirming competitive antagonism .

Q. What strategies validate stability-indicating methods for Darifenacin Hydrobromide under stress conditions?

Methodological Answer:

- Stress Testing : Expose darifenacin to acid (1M HCl, 80°C), base (1M NaOH, 80°C), oxidation (3% H₂O₂), and UV light (ICH Q1B). Monitor degradation via UPLC-MS/MS, identifying major degradants (e.g., oxidized darifenacin) .

- Forced Degradation Criteria : Ensure method specificity by achieving resolution (R >1.5) between darifenacin and degradants. Validate recovery (98–102%) and precision (RSD <2%) under each stress condition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.